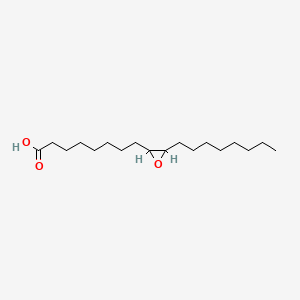

9,10-Epoxystearic acid

描述

Contextualization of Epoxy Fatty Acids within Lipidomics

Lipidomics seeks to identify and quantify the thousands of lipid species in a biological system and to understand their functional roles. Epoxy fatty acids represent a specific and important category within this vast landscape. They are formed from the epoxidation of unsaturated fatty acids, a process that can occur both enzymatically, often via cytochrome P450 (CYP) monooxygenases, and non-enzymatically through lipid peroxidation. medchemexpress.com This conversion introduces a reactive epoxide group, dramatically altering the fatty acid's chemical properties and biological activity. The study of these compounds is crucial for a complete understanding of lipid metabolism and signaling.

Significance of 9,10-Epoxystearic Acid in Academic Inquiry

cis-9,10-Epoxystearic acid, an endogenous metabolite found in plasma and urine, has become a focal point of academic research. medchemexpress.com Its precursor, oleic acid, is one of the most abundant monounsaturated fatty acids in nature, making the formation of this compound a common event in various organisms. The compound is produced in small quantities for research purposes and can also be found in seed oils, such as sunflower oil, after prolonged storage. iarc.frnih.gov Its presence in human urine, at concentrations of approximately 2 nmol/L, is thought to be a result of cytochrome P450-mediated oxidation of unsaturated fatty acids. iarc.frnih.gov

Overview of Research Trajectories for this compound

Research on this compound has followed several key trajectories. A primary focus has been on its biosynthesis and metabolism, seeking to understand the enzymes and pathways involved in its formation and breakdown. Another significant area of investigation is its role in various physiological and pathological processes in plants, mammals, and microorganisms. Furthermore, the development of sensitive and specific analytical methods for its detection and quantification in complex biological matrices remains an active area of research.

Structure

3D Structure

属性

IUPAC Name |

8-(3-octyloxiran-2-yl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYZYCNQZDBZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61792-39-0 (ammonium salt) | |

| Record name | 9,10-Epoxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90866879 | |

| Record name | 8-(3-Octyloxiran-2-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2443-39-2 | |

| Record name | 9,10-Epoxystearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2443-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Epoxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxyoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(3-Octyloxiran-2-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-octyloxiran-2-octanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Biotransformation Pathways

Enzymatic Formation from Unsaturated Fatty Acids

The primary precursor for 9,10-epoxystearic acid is oleic acid, a common monounsaturated fatty acid. The biosynthesis involves the direct epoxidation of the double bond within the oleic acid molecule. This conversion is catalyzed by different classes of enzymes, principally Cytochrome P450 monooxygenases and peroxygenases. medchemexpress.com

Cytochrome P450 (CYP)-Mediated Epoxidation

In mammalian tissues, and also observed in some microorganisms and plants, the epoxidation of oleic acid is frequently carried out by Cytochrome P450 (CYP) enzymes. medchemexpress.comiarc.fr These heme-containing monooxygenases are a vast superfamily of enzymes involved in the metabolism of a wide array of endogenous and exogenous compounds. uomus.edu.iq The reaction results in the formation of this compound, which has been detected in human plasma and urine. medchemexpress.comiarc.fr

Multiple CYP isoforms can catalyze the epoxidation of unsaturated fatty acids, but with varying degrees of efficiency and selectivity. Research has identified that the primary enzymes responsible for oxidizing oleic acid to this compound are members of the CYP2C and CYP3A subfamilies. researchgate.net

CYP2C Subfamily : Isoforms such as CYP2C8, CYP2C9, and CYP2C19 are significant contributors to oleic acid epoxidation. researchgate.net Studies have shown that CYP2C enzymes are prominent epoxygenases for various polyunsaturated fatty acids, and they exhibit high regio- and stereoselectivity. mdpi.comnih.gov In the case of oleic acid, CYP2C isoforms are primary catalysts for its conversion to cis-9,10-epoxyoctadecanoic acid. researchgate.net

CYP3A Subfamily : CYP3A4, a major human CYP isoform known for its broad substrate promiscuity, also contributes to the formation of this compound. researchgate.netacs.org While CYP3A4 is involved, studies suggest that the CYP2C subfamily has a more dominant role in this specific metabolic reaction. researchgate.net

Other Isoforms : While CYP2C and CYP3A are primary, other isoforms like CYP1A2 and CYP3A7 also catalyze the reaction, though to a lesser extent. researchgate.net In plants, specific P450s like Arabidopsis thaliana CYP77A4 can convert oleic acid into a mixture that includes 25% this compound. inrae.frebi.ac.uk Another plant P450, CYP94A1, has been shown to be enantioselective for the (9R,10S) enantiomer of this compound. nih.gov

CYP Isoform Activity in this compound Formation

| CYP Isoform Family | Specific Isoforms | Role in Oleic Acid Epoxidation | Reference |

|---|---|---|---|

| CYP2C | CYP2C8, CYP2C9, CYP2C19 | Primary catalysts for the formation of cis-9,10-epoxyoctadecanoic acid. | researchgate.net |

| CYP3A | CYP3A4, CYP3A7 | Contribute to the formation of this compound. | researchgate.net |

| CYP1A | CYP1A2 | Catalyzes the reaction to a lesser extent. | researchgate.net |

| Plant CYPs | CYP77A4, CYP94A1 | Catalyze the formation of this compound in plants. | inrae.frebi.ac.uknih.gov |

The catalytic cycle of Cytochrome P450 enzymes is a complex process that requires specific cofactors and molecular oxygen. annualreviews.org The epoxidation of oleic acid is dependent on an oxidative system that provides the necessary reducing equivalents and the oxygen atom for the epoxide ring. researchgate.net

Here, RH represents the fatty acid substrate (oleic acid), and ROH is the epoxidized product (this compound).

NADPH : The reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) serves as the primary electron donor. ditki.com These electrons are transferred to the P450 enzyme via a partner protein, typically NADPH-cytochrome P450 reductase. uomus.edu.iqnih.gov This electron transfer is crucial for the activation of molecular oxygen. acs.org

O₂ : Molecular oxygen is the source of the oxygen atom that is incorporated into the oleic acid double bond to form the epoxide. nih.gov The P450 catalytic cycle involves the binding of O₂ to the reduced heme iron of the enzyme, followed by a series of steps that lead to the formation of a highly reactive iron-oxo intermediate that performs the epoxidation. annualreviews.orgditki.com

Specificity of CYP Isoforms (e.g., CYP2C, CYP3A)

Peroxygenase-Dependent Epoxidation in Plant Systems

In plants and fungi, another significant pathway for fatty acid epoxidation involves peroxygenases. nih.govd-nb.info Unlike CYP monooxygenases, which use molecular oxygen, peroxygenases utilize a hydroperoxide as the oxidant to transfer an oxygen atom to the substrate. nih.gov This pathway is particularly noted in seeds, such as those of the oat (Avena sativa). nih.govresearchgate.net

Research in oat seeds led to the identification of a specific peroxygenase, AsPXG1, involved in epoxy fatty acid biosynthesis. nih.govresearchgate.net

AsPXG1 : This enzyme, cloned from developing oat seeds, is a protein of 249 amino acids. nih.gov When expressed recombinantly, AsPXG1 demonstrates the ability to catalyze hydroperoxide-dependent epoxidation of unsaturated fatty acids. nih.govresearchgate.net It shows a preference for oleic acid as the substrate to be epoxidized and prefers hydroperoxytrienoic acids as the oxygen donors. nih.govresearchgate.net A key characteristic of AsPXG1 is that it acts on free fatty acids or their methyl esters, but not on fatty acids esterified in phospholipids (B1166683) or as acyl-CoA. nih.gov Fungal unspecific peroxygenases (UPOs) have also been shown to effectively catalyze the epoxidation of fatty acids. mdpi.com

The peroxygenase pathway is intrinsically linked to the activity of lipoxygenases (LOX). nih.gov Lipoxygenases are enzymes that catalyze the formation of fatty acid hydroperoxides from polyunsaturated fatty acids, which are the required co-substrates for peroxygenases. d-nb.infomdpi.com

AsLOX2 : In oat, a 9-lipoxygenase named AsLOX2 has been identified. nih.gov This enzyme catalyzes the synthesis of 9-hydroperoxy fatty acids from linoleic and linolenic acids. nih.gov

Pathway Reconstitution : The peroxygenase pathway can be reconstituted in vitro by combining AsPXG1 and AsLOX2. nih.gov In this system, AsLOX2 first produces a 9-hydroperoxy fatty acid from a substrate like linoleic acid. nih.gov AsPXG1 then uses this hydroperoxide as an oxygen donor to epoxidize a second fatty acid, such as oleic acid, resulting in the production of this compound (or its methyl ester). nih.govresearchgate.net This demonstrates a cooperative interaction where the product of the lipoxygenase reaction becomes a crucial substrate for the peroxygenase reaction. nih.gov

Enzymes in the Plant Peroxygenase Pathway

| Enzyme | Type | Function | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| AsLOX2 | 9-Lipoxygenase | Forms fatty acid hydroperoxides. | Linoleic acid, Linolenic acid | 9-hydroperoxy-dienoic/trienoic acids | nih.gov |

| AsPXG1 | Peroxygenase | Catalyzes epoxidation using hydroperoxides. | Oleic acid (substrate), Fatty acid hydroperoxides (oxidant) | This compound | nih.govresearchgate.net |

Identification and Characterization of Peroxygenases (e.g., AsPXG1)

Other Enzymatic Pathways (e.g., Epoxygenases)

The formation of cis-9,10-Epoxystearic acid from its precursor, oleic acid, is catalyzed by several enzymatic systems. Cytochrome P450 (CYP) dependent epoxygenases are a primary route for this conversion. medchemexpress.com These enzymes are found in various organisms and facilitate the epoxidation of unsaturated fatty acids. medchemexpress.com For instance, microsomal fractions from Vicia sativa (vetch) seedlings, which contain cytochrome P450 systems, can convert oleic acid into this compound. ebi.ac.uk This reaction is dependent on the presence of NADPH and molecular oxygen and is inhibited by carbon monoxide, which are characteristic features of CYP-mediated reactions. ebi.ac.uk

Another significant enzymatic pathway involves peroxygenases. uliege.be Caleosin-type peroxygenases, such as PXG4 from Arabidopsis, can efficiently catalyze the epoxidation of unsaturated fatty acids like oleic acid to form cis-9,10-epoxystearate. uliege.beresearchgate.net This reaction is dependent on a hydroperoxide co-oxidant. uliege.beresearchgate.net Studies with broad bean (Vicia faba L.) seed homogenates also demonstrate that a hydroperoxide-dependent epoxygenase can epoxidize oleic acid to this compound. nih.gov

Non-Enzymatic Epoxidation Mechanisms

Beyond enzymatic synthesis, this compound can be formed through non-enzymatic mechanisms. One such process is non-enzymatic lipid peroxidation, a series of free-radical-driven reactions that can oxidize unsaturated fatty acids like oleic acid. medchemexpress.com Chemical synthesis in a laboratory setting is also common, for example, through the reaction of oleic acid with peroxy acids like perbenzoic acid or a combination of formic acid and hydrogen peroxide. ucl.ac.ukacs.org

Biotransformation via Epoxide Hydrolases (EH)

The primary metabolic fate of this compound in many organisms is its hydrolysis into the corresponding diol, a reaction catalyzed by a ubiquitous class of enzymes known as epoxide hydrolases (EHs). ucanr.edud-nb.info These enzymes play crucial roles in detoxification and the regulation of signaling molecules by converting epoxides into less reactive 1,2-diols. ucanr.edu

Epoxide hydrolases catalyze the addition of a water molecule to the oxirane ring of this compound, yielding threo-9,10-Dihydroxystearic acid. nih.govwur.nl This biotransformation has been observed across different biological kingdoms, including in mammals, plants, fungi, and bacteria. nih.govmdpi.com

In mammals, both soluble epoxide hydrolase (sEH) and membrane-bound microsomal epoxide hydrolase (mEH) can hydrolyze fatty acid epoxides. ucanr.edunih.gov Similarly, various plant species, such as soybean (Glycine max), maize (Zea mays), and apple (Malus pumila), possess EHs that hydrate (B1144303) this compound and its derivatives. nih.govwur.nl For example, a particulate preparation from apple skin was shown to hydrate 18-hydroxy-9,10-epoxystearic acid to 9,10,18-trihydroxystearic acid. wur.nl Furthermore, several epoxide hydrolases from Mycobacterium tuberculosis (EphA, EphB, EphD, EphE, EphF, and EphG) have been shown to cleave cis-9,10-epoxystearic acid to its corresponding diol in vitro. mdpi.com

The hydrolysis of cis-9,10-epoxystearic acid, which exists as a racemic mixture of (9R,10S) and (9S,10R) enantiomers, is often a highly stereoselective process. The stereochemical outcome depends on the specific epoxide hydrolase involved. nih.govnih.gov

Plant EHs exhibit significant diversity in their enantioselectivity. nih.gov The EH from maize, for example, hydrates both enantiomers of this compound at the same rate, showing no enantioselectivity. nih.gov In stark contrast, the soybean EH is highly enantioselective, preferentially hydrating the (9R,10S)-epoxystearic acid enantiomer. nih.gov

This high selectivity leads to a process known as enantioconvergence, where the soybean EH hydrolyzes the racemic substrate to produce a single chiral diol product, threo-9R,10R-dihydroxystearic acid. nih.gov This outcome is shared with the membrane-bound rat liver EH. nih.gov The mechanism involves a stereoselective attack by the enzyme's nucleophilic residue on the C9 carbon, which has the (S)-configuration. nih.gov Conversely, the cytosolic rat liver sEH displays a complete lack of both enantioselectivity and enantioconvergence, which is attributed to a regioselective attack at the C-10 position, regardless of the epoxide's configuration. nih.gov

Table 1: Stereochemical Outcomes of cis-9,10-Epoxystearic Acid Hydrolysis by Various Epoxide Hydrolases

| Enzyme Source | Enzyme Type | Enantioselectivity | Enantioconvergence | Major Diol Product | Reference |

|---|---|---|---|---|---|

| Soybean | Plant Soluble EH | High (for 9R,10S enantiomer) | High | threo-9R,10R-dihydroxystearic acid | nih.gov |

| Rat Liver | Membrane-bound EH (mEH) | High | High | threo-9R,10R-dihydroxystearic acid | nih.gov |

| Maize | Plant Soluble EH | None | Absent | Racemic threo-diol | nih.gov |

| Rat Liver | Soluble EH (sEH) | None | Absent | Racemic threo-diol | nih.gov |

Epoxide hydrolases belonging to the α/β-hydrolase fold superfamily share a common catalytic mechanism for epoxide ring-opening. ucanr.edu This mechanism involves a catalytic triad (B1167595) of amino acid residues: a nucleophile (typically aspartate), a basic residue (typically histidine), and an acid residue (aspartate or glutamate). ucanr.edu

The reaction proceeds in two steps:

Alkylation Step: The catalytic cycle is initiated by a nucleophilic attack from an aspartate residue on one of the oxirane carbon atoms. nih.govnih.gov This forms a covalent α-hydroxyacyl-enzyme intermediate. nih.gov For soybean EH and rat mEH acting on cis-9,10-epoxystearic acid, this attack is stereoselective for the (S)-configured carbon atom (C-9). nih.gov

Hydrolysis Step: A water molecule, activated by the catalytic histidine-acid pair, then attacks the carbonyl carbon of the ester intermediate. ucanr.edunih.gov This hydrolyzes the ester bond, releasing the diol product and regenerating the active enzyme. nih.gov

For most EHs, the hydrolysis of the ester intermediate is the rate-limiting step. However, studies on soybean EH have shown that for the hydrolysis of 9,10-epoxystearate (B1258512), the formation of the alkyl-enzyme intermediate is rate-limiting. researchgate.net

Table 2: Key Catalytic Residues in Human Epoxide Hydrolases

| Enzyme | Nucleophile | Basic Residue | Catalytic Acid | Reference |

|---|---|---|---|---|

| Human mEH | Asp226 | His431 | Glu404 | ucanr.edu |

| Human sEH | Asp334 | His523 | Asp495 | ucanr.edu |

Stereochemical Features of Epoxide Hydrolysis

Occurrence and Formation in Biological Matrices

cis-9,10-Epoxystearic acid is an endogenous metabolite found in various biological systems. medchemexpress.com It has been detected in human plasma and urine at low nanomolar concentrations. medchemexpress.comiarc.fr Its presence in these fluids likely results from the cytochrome P450-mediated oxidation of oleic acid, a common unsaturated fatty acid in the body. iarc.fr The compound has also been identified as a metabolite in fecal samples. amegroups.cn

In the plant kingdom, this compound is a known component of biopolymers like cutin, the protective waxy layer on plant leaves. ebi.ac.ukuliege.be It can also be found in certain seed oils, such as that from Tragopogon porrifolius (salsify). aocs.org Its concentration in other oils, like sunflower seed oil, can increase during prolonged storage, likely due to non-enzymatic oxidation. iarc.fraocs.org Additionally, its hydroxylated derivative, 18-hydroxy-9,10-epoxystearic acid, is a major constituent of the cuticular membranes in tea plants (Camellia sinensis). ebi.ac.uk

Endogenous Formation in Organisms (e.g., Mammalian Systems)

cis-9,10-Epoxystearic acid is an endogenous metabolite found in mammalian plasma and urine. medchemexpress.com Its formation primarily occurs through the epoxidation of oleic acid. This conversion can happen via two main routes: enzymatic action by cytochrome P450 (CYP) epoxygenases or through non-enzymatic lipid peroxidation. medchemexpress.comebi.ac.ukresearchgate.net

In mammalian systems, various hepatic cytochrome P450 isoforms are capable of enzymatically converting oleic acid into cis-9,10-epoxystearic acid. researchgate.net Studies have confirmed that liver microsomes from rats can facilitate this conversion. ebi.ac.uk The liver is suggested to be the primary organ for this synthesis, as plasma concentrations of cis-9,10-epoxystearic acid are lower in individuals with end-stage liver disease compared to healthy individuals. researchgate.net In healthy humans, plasma concentrations have been measured to be approximately 47.6 ± 7.4 nM. ebi.ac.uk

Once formed, cis-9,10-epoxystearic acid can be further metabolized by epoxide hydrolases. nih.gov In mammals, both soluble and membrane-bound epoxide hydrolases can hydrolyze cis-9,10-epoxystearic acid to its corresponding diol, threo-9,10-dihydroxyoctadecanoic acid. ebi.ac.uknih.gov The stereochemical outcome of this hydrolysis differs between the soluble and membrane-bound enzymes. nih.gov

Table 1: Endogenous Formation and Metabolism of this compound in Mammalian Systems

| Process | Precursor/Substrate | Enzyme/Mechanism | Product | Reference |

|---|---|---|---|---|

| Formation | Oleic acid | Cytochrome P450 (CYP) epoxygenases | cis-9,10-Epoxystearic acid | medchemexpress.comebi.ac.ukresearchgate.net |

| Formation | Oleic acid | Non-enzymatic lipid peroxidation | cis-9,10-Epoxystearic acid | medchemexpress.comebi.ac.uk |

| Metabolism | cis-9,10-Epoxystearic acid | Soluble and membrane-bound epoxide hydrolases | threo-9,10-Dihydroxyoctadecanoic acid | ebi.ac.uknih.gov |

Presence in Plant Seed Oils and During Storage

This compound is naturally present in the seed oils of various plants, though often in small quantities. gerli.comaocs.org It has been identified in the seed oil of Heisteria silvanii at a concentration of 0.6% and in Tragopogon porrifolius at 3%. aocs.orgnih.gov Small amounts, around 2.5% when combined with other epoxy fatty acids, have also been found in peanut (Arachis hypogaea) germplasm. gerli.com The compound is also a component of cutin and suberin, which are protective biopolymers found in the outer layers of plants. gerli.com

The formation of this compound can also occur during the prolonged storage of certain seed oils, such as sunflower oil. gerli.comiarc.fr This is often a result of the oxidation of oleic acid. iarc.fr Furthermore, thermal oxidation, such as during heating or frying, can lead to the formation of both cis- and trans-9,10-epoxystearate from oleic acid. acs.org Studies on heated olive and sunflower oils showed significant formation of these epoxides. acs.org In some edible oils like pumpkin seed, sweet almond, groundnut, and sunflower oil, levels of monoepoxy fatty acids, including 9,10-epoxystearate, have been detected even before extensive heating. researchgate.net

The biosynthesis in plants is believed to involve oleic acid as a direct precursor. nih.gov Research on rust-infected wheat plants demonstrated the incorporation of labeled oleic acid into cis-9,10-epoxyoctadecanoic acid. nih.gov This process is catalyzed by enzymes, with evidence pointing towards a cytochrome P-450 monooxygenase. aocs.org

Table 2: Presence of this compound in Plant Sources

| Plant Species | Part/Product | Reported Concentration | Reference |

|---|---|---|---|

| Heisteria silvanii | Seed Oil | 0.6% | nih.gov |

| Tragopogon porrifolius | Seed Oil | 3% | aocs.org |

| Arachis hypogaea (Peanut) | Germplasm | ~2.5% (combined with other epoxy FAs) | gerli.com |

| Helianthus annuus (Sunflower) | Seed Oil | Forms during prolonged storage | gerli.comiarc.fr |

| Various Edible Oils | Used Frying Oils | 3.37 to 14.42 mg/g of oil | acs.org |

Identification in Microbial Systems (e.g., Pneumocystis carinii)

A notable occurrence of cis-9,10-epoxystearic acid is in the neutral lipid fraction of the opportunistic fungal pathogen Pneumocystis carinii. asm.orgnih.govnih.gov This is a significant finding as this rare fatty acid was not detected in the lipids of the host rat lungs, suggesting it is synthesized by the organism itself. asm.orgnih.gov The presence of this unique fatty acid in P. carinii is considered to have potential taxonomic importance. asm.orgnih.gov Research has aimed to elucidate the biosynthetic pathway of this "signature lipid" in P. carinii, with investigations into the role of lipoxygenase enzyme activity. grantome.com

In addition to P. carinii, other microbial systems have been shown to interact with or produce related compounds. For instance, the entomopathogenic fungus Beauveria bassiana possesses a cytochrome P450 enzyme (CYP52X1) that can metabolize this compound. nih.gov While some microorganisms can hydrate oleic acid to 10-hydroxystearic acid, studies have ruled out an epoxide intermediate in this specific pathway for certain bacteria, suggesting different mechanisms are at play compared to the direct epoxidation seen elsewhere. gsartor.org

Table 3: this compound in Microbial Systems

| Organism | Finding | Significance | Reference |

|---|---|---|---|

| Pneumocystis carinii | Detected as a component of neutral lipids. | Considered a rare, "signature" fatty acid for the organism; has taxonomic implications. | asm.orgnih.govnih.govscbt.com |

| Beauveria bassiana | Contains a CYP450 enzyme (CYP52X1) that metabolizes this compound. | Demonstrates microbial capability to process this epoxy fatty acid. | nih.gov |

Metabolic Pathways and Biological Roles in Model Systems

General Contributions to Lipid Metabolism and Cellular Processes

Cis-9,10-epoxystearic acid (ESA) has been shown to influence lipid metabolism and various cellular processes, particularly in liver cells. researchgate.net Studies using HepG2 cells, a human liver cancer cell line, have demonstrated that ESA can induce lipid accumulation in a dose- and time-dependent manner. researchgate.netnih.gov This is characterized by an increase in the number and size of cellular lipid droplets, as well as elevated intracellular levels of triacylglycerol and total cholesterol. researchgate.netnih.gov

Beyond its effects on lipid accumulation, high concentrations of 9,10-epoxystearic acid have been associated with the induction of oxidative stress in HepG2 cells. nih.gov This suggests that the compound can disrupt the normal redox balance within cells, potentially leading to cellular damage.

The presence of this compound is not limited to in vitro models; it has been detected in human urine, indicating it is a metabolite in the human body. iarc.frnih.govebi.ac.uk Its formation is thought to occur through the oxidation of oleic acid by cytochrome P450 enzymes. iarc.frnih.govhmdb.ca

In the context of the fungus Pneumocystis carinii, cis-9,10-epoxystearic acid has been identified as a rare fatty acid component of its neutral lipids. asm.org This finding suggests potential unique lipid metabolic pathways in this organism and may have taxonomic implications. asm.org

Table 1: Effects of cis-9,10-Epoxystearic Acid on Lipid Metabolism in HepG2 Cells

| Cellular Process | Observed Effect | Key Genes Modulated |

|---|---|---|

| Lipid Accumulation | Increased number and size of lipid droplets; elevated triacylglycerol and total cholesterol. researchgate.netnih.gov | - |

| Lipid Synthesis | Enhanced. nih.gov | Srebp-1c (upregulated), Scd1 (upregulated). nih.gov |

| Fatty Acid Oxidation | Suppressed in peroxisomes and mitochondria. nih.gov | PPARα (downregulated), Cpt1α (downregulated), Acox1 (downregulated). nih.gov |

| Oxidative Stress | Induced at high concentrations. nih.gov | - |

Integration into Oxylipin and Specialized Pro-Resolving Mediator (SPM) Biosynthesis

This compound is classified as an oxylipin, a family of lipid mediators derived from the oxygenation of polyunsaturated fatty acids. nih.gov Its biosynthesis from oleic acid is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govmedchemexpress.com Once formed, this compound can be further metabolized by soluble epoxide hydrolase (sEH), which converts the epoxide to a diol. nih.gov

Oxylipins, including this compound, are involved in a wide range of biological processes. The balance between the epoxy fatty acid and its corresponding diol, regulated by CYP enzymes and sEH, is crucial for maintaining cellular homeostasis. nih.gov

While the direct role of this compound as a specialized pro-resolving mediator (SPM) is not extensively detailed in the provided context, SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation. nih.gov They are produced from essential polyunsaturated fatty acids and act to restrain inflammation, promote host defense, and facilitate tissue repair. nih.gov The metabolic pathway of this compound, involving its formation from a common dietary fatty acid and its subsequent enzymatic conversion, is characteristic of the broader class of lipid mediators that includes SPMs. nih.govnih.gov

In the context of metabolic syndrome, this compound has been identified as one of several oxylipins that are significantly associated with this condition. nih.gov This highlights its potential as a biomarker and its involvement in the complex signaling networks that are dysregulated in metabolic diseases. nih.gov

Roles in Plant Biology and Phytochemistry

This compound is a key intermediate in the biosynthesis of the C18 family of cutin monomers, which are essential components of the plant cuticle. nih.govannualreviews.orguni-hannover.deresearchgate.net The cuticle is a protective layer on the surface of aerial plant organs, primarily composed of the insoluble polyester (B1180765) cutin. uni-hannover.deresearchgate.net

The biosynthesis of these C18 cutin monomers begins with oleic acid. researchgate.net In a reaction catalyzed by cytochrome P450 enzymes, oleic acid is epoxidized to form this compound. nih.govresearchgate.net This epoxide then serves as a precursor for the major C18 cutin monomers, 18-hydroxy-9,10-epoxystearic acid and 9,10,18-trihydroxystearic acid. nih.govannualreviews.org The conversion of this compound to its 18-hydroxy derivative is carried out by another cytochrome P450 enzyme, CYP94A1, which hydroxylates the methyl terminus. nih.gov The subsequent hydration of the epoxide group leads to the formation of the trihydroxy acid. annualreviews.org

The composition of cutin can vary between plant species, with some having a predominance of the C16 family of monomers and others, particularly slower-growing plants with thick cuticles, containing both C16 and C18 families. annualreviews.org

In addition to their structural role in the cuticle, this compound and its derivatives are implicated in plant defense mechanisms against pathogens. nih.govsmolecule.comnih.govresearchgate.net Both 18-hydroxy-9,10-epoxystearic acid and 9,10,18-trihydroxystearic acid have been described as potential signaling molecules in plant-pathogen interactions. nih.govresearchgate.net

The enzymes involved in the biosynthesis of these compounds, such as peroxygenases and epoxide hydrolases, are thought to play a role in producing a class of oxygenated fatty acids that contribute to plant defense. nih.gov The concerted action of enzymes like CYP77A4, which can catalyze the epoxidation of free fatty acids, along with epoxide hydrolases and hydroxylases, can generate compounds involved in these defense responses. ebi.ac.uk This suggests a dual function for the metabolic pathway leading from oleic acid to polyhydroxylated C18 fatty acids, contributing to both the physical barrier of the cuticle and the chemical defense against invading organisms. ebi.ac.uknih.gov

The plant cuticle, of which this compound is a precursor, serves as a crucial barrier against uncontrolled water loss. researchgate.net The cutin polymer, formed by the interesterification of hydroxy and hydroxy-epoxy fatty acids, including derivatives of this compound, creates a hydrophobic layer that minimizes water evaporation from the plant surface. researchgate.net The integrity and composition of this cutin matrix are therefore essential for maintaining the plant's water balance.

Contribution to Plant Defense Mechanisms

Interactions with Cellular Enzymes and Receptors

The metabolism of this compound is primarily governed by its interaction with specific cellular enzymes. Cytochrome P450 (CYP) enzymes are responsible for its formation from oleic acid. nih.govmedchemexpress.comnih.gov Specifically, in plants, CYP77A4 has been identified as a cytochrome P450 capable of catalyzing the epoxidation of free fatty acids like oleic acid to produce this compound. ebi.ac.uk Another plant enzyme, CYP94A1, is enantioselective and preferentially hydroxylates the (9R,10S) enantiomer of this compound at the ω-position. nih.gov However, not all CYP enzymes interact with this compound; for instance, CYP704B2 in rice does not metabolize this compound. oup.comnih.gov

Once formed, this compound is a substrate for epoxide hydrolases (EHs), which convert it to the corresponding diol, threo-9,10-dihydroxystearic acid. nih.govuzh.ch Both plant and mammalian EHs catalyze this reaction, although they can exhibit different stereochemical preferences. uzh.chnih.gov For example, soybean epoxide hydrolase shows a high preference for the cis-9R,10S-epoxystearic acid enantiomer. nih.govuzh.ch The presence of a free carboxylic acid group on the substrate is important for the high enantioselectivity of this enzyme. nih.gov In contrast, the maize enzyme hydrates both enantiomers at a similar rate. uzh.chnih.gov In mammals, the membrane-bound rat liver EH shares stereochemical features with the soybean enzyme, whereas the cytosolic rat liver EH shows a lack of enantioselectivity. uzh.chnih.gov

In HepG2 cells, this compound has been shown to modulate the expression of key proteins involved in lipid metabolism. nih.gov It suppresses the expression of peroxisome proliferator-activated receptor alpha (PPARα) and its target genes involved in fatty acid oxidation, while enhancing the expression of sterol regulatory element-binding protein 1c (Srebp-1c), a key regulator of lipid synthesis. nih.gov

Table 2: Enzymes Interacting with this compound

| Enzyme Family | Specific Enzyme(s) | Role | Organism/System |

|---|---|---|---|

| Cytochrome P450 (CYP) | General | Formation from oleic acid. nih.govmedchemexpress.com | Mammals, Plants |

| CYP77A4 | Epoxidation of oleic acid to this compound. ebi.ac.uk | Arabidopsis thaliana | |

| CYP94A1 | ω-hydroxylation of this compound. nih.gov | Vicia sativa | |

| CYP704B2 | Does not metabolize this compound. oup.comnih.gov | Rice | |

| LCR (CYP86A8) | Does not metabolize this compound. pnas.org | Arabidopsis | |

| Epoxide Hydrolase (EH) | General | Hydrolysis to threo-9,10-dihydroxystearic acid. nih.govuzh.ch | Mammals, Plants |

| Soybean EH | Enantioselective hydrolysis, preferring the (9R,10S) enantiomer. nih.govuzh.ch | Soybean | |

| Maize EH | Non-enantioselective hydrolysis. uzh.chnih.gov | Maize | |

| Rat liver mEH | Enantioselective hydrolysis, similar to soybean EH. uzh.ch | Rat | |

| Rat liver sEH | Non-enantioselective hydrolysis. uzh.ch | Rat | |

| Transcription Factors | PPARα | Suppressed by this compound. nih.gov | HepG2 cells |

| Srebp-1c | Enhanced by this compound. nih.gov | HepG2 cells |

Impact on Lipid Accumulation and Oxidative Stress in In Vitro Cell Models (e.g., HepG2 Cells)

Research utilizing the human liver cancer cell line, HepG2, as an in vitro model has provided significant insights into the cellular effects of cis-9,10-epoxystearic acid (ESA), an oxidation product of oleic acid. dntb.gov.uanih.govresearchgate.net Studies consistently show that exposure to ESA leads to notable disturbances in lipid metabolism and induces a state of oxidative stress. dntb.gov.uaresearchgate.net

Investigations have revealed that ESA prompts intracellular lipid accumulation in HepG2 cells in a manner dependent on both dose and time. dntb.gov.uanih.govresearchgate.net This is visually characterized by an increase in the number and size of cellular lipid droplets. dntb.gov.uaresearchgate.net Quantitatively, this corresponds to elevated intracellular levels of triacylglycerol and total cholesterol. dntb.gov.uanih.gov

The molecular mechanisms underlying this lipid accumulation involve the modulation of key genes regulating lipid homeostasis. ESA has been shown to suppress the expression of genes involved in fatty acid oxidation, including PPARα (Peroxisome Proliferator-Activated Receptor Alpha), Cpt1α (Carnitine Palmitoyltransferase 1A), and Acox1 (Acyl-CoA Oxidase 1). dntb.gov.uanih.gov Concurrently, ESA enhances the expression of genes responsible for lipid synthesis, such as Srebp-1c (Sterol Regulatory Element-Binding Protein 1c) and Scd1 (Stearoyl-CoA Desaturase-1). dntb.gov.uanih.gov This dual effect of inhibiting fat breakdown while promoting fat synthesis contributes directly to the observed lipid buildup within the cells. dntb.gov.uanih.gov

Beyond its effects on lipid metabolism, ESA is a potent inducer of oxidative stress in HepG2 cells. researchgate.netacs.org Treatment with ESA leads to a significant increase in reactive oxygen species (ROS) and malondialdehyde (MDA), a key indicator of lipid peroxidation. researchgate.net For instance, ESA treatment was found to increase MDA levels from a baseline of 0.84 ±0.02 nmol/mg protein to 8.90 ±0.50 nmol/mg protein. researchgate.net This is accompanied by a marked reduction in the activity of crucial antioxidant enzymes. researchgate.net

The activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) were all found to be significantly diminished upon exposure to ESA, impairing the cells' ability to neutralize harmful ROS. researchgate.net These findings highlight the cytotoxic potential of ESA, linking it to cellular dysfunction through the dual pathways of disordered lipid metabolism and oxidative damage. researchgate.netacs.org

Table 1: Effect of this compound (ESA) on Oxidative Stress Markers in HepG2 Cells researchgate.net

| Marker | Control | ESA-Treated | Unit | Effect of ESA |

| MDA | 0.84 ±0.02 | 8.90 ±0.50 | nmol/mg protein | Increase |

| SOD | 1.34 ±0.27 | 0.10 ±0.007 | U/mg protein | Reduction |

| CAT | 100.04 ±5.05 | 20.09 ±3.00 | U/mg protein | Reduction |

| GSH-Px | 120.44 ±7.62 | 35.84 ±5.99 | mU/mg protein | Reduction |

Microbial Metabolism and Environmental Degradation Pathways

The breakdown of this compound is facilitated by various microorganisms through specific enzymatic pathways. A key metabolic process involves the hydrolysis of the epoxide ring. In several mycobacterial species, including the human pathogen Mycobacterium tuberculosis and the non-pathogenic Mycobacterium smegmatis, an enzyme known as epoxide hydrolase EphD has been identified. nih.gov This enzyme actively cleaves the cis-9,10-epoxy group of stearic acid in vitro to produce the corresponding vicinal diol, 9,10-dihydroxystearic acid. nih.govfrontiersin.org This suggests a defined pathway for the detoxification or metabolism of such epoxidized fatty acids in these bacteria. nih.gov

The formation of this compound itself can be a result of microbial action. The biological epoxidation of the double bond in oleic acid is a known metabolic process in some microorganisms. annualreviews.org

In the broader environment, the degradation of this compound is influenced by soil microbial communities. Studies on karst ecosystems have shown that nitrogen addition can significantly reduce the soil content of cis-9,10-epoxystearic acid, indicating that microbial metabolic responses to nutrient availability play a role in its turnover. aloki.hu Furthermore, this compound is a known component of cutin, a waxy polymer found on the surface of plants. annualreviews.org Soil microorganisms are capable of breaking down cutin, a process that involves the degradation of its constituent monomers, including 18-hydroxy-9,10-epoxystearic acid. annualreviews.org A critical step in this degradation is the hydration of the epoxide by an epoxide hydrolase, which converts it to 9,10,18-trihydroxystearate. annualreviews.org

The biodegradability of the closely related downstream product, 9,10-dihydroxystearic acid (DHSA), which is formed via the epoxidation of oleic acid, has been evaluated in aquatic environments. researchgate.net According to OECD standard test methods, DHSA is considered to be readily biodegradable, suggesting that once the epoxide ring is opened, further degradation can proceed rapidly under aerobic conditions. researchgate.net

Chemical Synthesis and Derivatives of this compound for Research Applications

The synthesis of this compound, an oxidized derivative of oleic acid, is a significant focus in green chemistry and industrial applications. This compound serves as a valuable intermediate for producing various chemicals, including plasticizers, stabilizers, and lubricants. Research has explored numerous synthetic routes to optimize yield, selectivity, and environmental compatibility.

Synthetic Approaches for this compound

The primary method for synthesizing this compound involves the epoxidation of the double bond in oleic acid. This can be achieved through several methods, each with distinct advantages and limitations.

Peracid-Mediated Epoxidation Methods (e.g., Performic Acid, m-CPBA)

The classic and widely used method for epoxidation is the Prilezhaev reaction, which utilizes peracids. mdpi.com Peracids, such as performic acid and meta-chloroperoxybenzoic acid (m-CPBA), are effective oxidizing agents that react with the double bond of oleic acid to form the oxirane ring. scialert.net

Performic acid , often generated in situ by reacting formic acid with hydrogen peroxide, is a common choice for industrial-scale epoxidation. This method is advantageous because formic acid is a more reactive oxygen carrier than acetic acid and often does not require a catalyst, which minimizes the formation of byproducts like diols. researchgate.net The reaction is typically carried out in a two-phase system, as hydrogen peroxide is insoluble in the oil phase. Studies have shown that optimizing reaction parameters such as temperature and molar ratios of reactants can lead to high conversions, with some reporting up to 87.61% relative conversion to oxirane.

| Parameter | Optimal Condition | Reference |

| Temperature | 45°C | |

| Formic Acid to Oleic Acid Molar Ratio | 1.64:1 | |

| Hydrogen Peroxide to Oleic Acid Molar Ratio | 2:1 |

meta-Chloroperoxybenzoic acid (m-CPBA) is another effective peracid, particularly for smaller-scale laboratory syntheses. It is often used in halogenated or aromatic solvents, with bicarbonate added to neutralize the resulting carboxylic acid. scialert.net The reactivity order of peracids generally follows m-CPBA > performic acid > perbenzoic acid > peracetic acid, with electron-withdrawing groups on the peracid enhancing the reaction rate. scialert.net

Catalytic and Heterogeneous Systems for Epoxidation

To overcome the drawbacks of homogeneous catalysis, such as corrosion and difficulty in catalyst separation, heterogeneous catalytic systems have been developed. rsc.orgresearchgate.net These systems employ solid catalysts that can be easily recovered and reused.

Acidic ion-exchange resins , like Amberlite IR-120, have been successfully used as catalysts for the epoxidation of oleic acid. mdpi.comscialert.netnih.gov The resin provides a solid acid catalyst that facilitates the in situ formation of peroxyacids from hydrogen peroxide and a carboxylic acid (acetic or formic acid). scialert.netnih.gov This method offers good selectivity and the catalyst can be reused, making the process more sustainable. nih.govcore.ac.uk For instance, using Amberlite IR-120 with formic acid and hydrogen peroxide, a maximum relative conversion to oxirane of 85% has been achieved. nih.gov

Transition metal catalysts and polyoxometalates are also being explored. For example, a manganese complex has been shown to catalyze the epoxidation of oleic acid with high efficiency using hydrogen peroxide and acetic acid. rsc.org Similarly, peroxo phosphotungstate catalysts have demonstrated high turnover numbers in the epoxidation of methyl oleate. mdpi.com These catalytic systems often operate under milder conditions and can offer higher selectivity compared to traditional methods. rsc.org

| Catalyst System | Key Features | Reference |

| Amberlite IR-120 | Reusable solid acid catalyst, good conversion rates. | mdpi.comscialert.netnih.gov |

| Manganese Complex | High efficiency and selectivity with H₂O₂ and acetic acid. | rsc.org |

| Peroxo Phosphotungstate | High turnover numbers for epoxidation of oleic acid derivatives. | mdpi.com |

Emerging Techniques (e.g., Solvent-Free, Microwave-Assisted Synthesis)

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly synthesis methods.

Solvent-free synthesis is a significant advancement, reducing the environmental impact associated with volatile organic solvents. Epoxidation reactions can be carried out under neat conditions, particularly with catalytic systems. researchgate.net For instance, a solvent-free method using hydrogen peroxide and phosphotungstic acid has been reported to achieve over 85% conversion.

Microwave-assisted synthesis has emerged as a promising technique to accelerate reaction rates. rsc.org Microwave irradiation can lead to uniform heating and has been shown to significantly shorten reaction times for the epoxidation of fatty acids compared to conventional heating methods. rsc.orgacs.org In some cases, microwave heating resulted in higher yields in a fraction of the time and at lower stirring speeds. rsc.org

Derivatization Strategies for Structural and Functional Studies

To facilitate analysis and investigate the structure-function relationships of this compound, various derivatization strategies are employed.

Formation of Dihydroxy Derivatives for Mechanistic Studies

The oxirane ring of this compound can be opened to form the corresponding diol, 9,10-dihydroxystearic acid. This reaction is crucial for mechanistic studies and for understanding the subsequent metabolism and reactivity of the epoxide.

The hydrolysis of the epoxide can be catalyzed by acids or enzymes. The first intermediate detected in some oxidation reactions of oleic acid is this compound, which is then converted to threo-9,10-dihydroxystearic acid. mdpi.com This dihydroxy derivative can act as a phase transfer agent in certain oxidation reactions. mdpi.com

The enzymatic hydrolysis of this compound is of significant interest in biochemical studies. Soluble epoxide hydrolases from various sources, including plants and mammals, can selectively hydrolyze the epoxide to its corresponding diol. nih.gov For example, soybean epoxide hydrolase catalyzes the opening of the oxirane ring via a two-step mechanism that involves the formation of a covalent alkyl-enzyme intermediate. researchgate.net Studying the formation of these dihydroxy derivatives provides insight into the biological pathways involving this compound and the mechanisms of enzyme catalysis. nih.govresearchgate.net

Utilization as a Precursor in Organic Synthesis and Industrial Applications (Non-Clinical)

cis-9,10-Epoxystearic acid, derived from the renewable resource oleic acid, is a versatile building block in chemical synthesis, serving as a precursor for a variety of monomers and polymers. medchemexpress.comrsc.orgsim2.bemdpi.com Its bifunctional nature, containing both a reactive oxirane (epoxide) ring and a terminal carboxylic acid group, allows for a wide range of chemical modifications and applications in the polymer and oleochemical industries. rsc.orgunibo.it

The primary non-clinical applications of this compound and its simple derivatives, like methyl 9,10-epoxystearate (B1258512), are centered on their use as monomers for polymerization, intermediates for other valuable chemicals, and as additives such as plasticizers. sim2.bemdpi.commade-in-china.comabiosus.orghaz-map.com

Polymer Synthesis

This compound is a key monomer in the synthesis of bio-based polymers, particularly polyesters. The epoxide ring is susceptible to ring-opening reactions, which can be initiated thermally or catalytically to form polymers. nih.govacs.org

Homopolymerization: The thermal polymerization of this compound has been studied, where the reaction proceeds through the interaction of the carboxyl and oxirane functional groups of different monomers to form ester linkages. rsc.orgacs.org This self-polycondensation of the AB-type monomer results in the formation of palm oleic acid-based polyesters (POABP) with molecular weights ranging from approximately 1,963 to 5,501 g/mol . rsc.org These polymers are characterized by a low glass transition temperature (Tg) of around -19°C and a thermal degradation temperature of 328°C. rsc.org

Copolymerization: More commonly, this compound and its methyl ester derivative are used in copolymerization reactions with cyclic anhydrides. abiosus.orgucl.ac.uk This ring-opening alternating copolymerization produces polyesters with tailored properties. For example, the solvent-free copolymerization of methyl 9,10-epoxystearate with various anhydrides, catalyzed by (salen)Cr(III)Cl and a co-catalyst, yields polyesters with molecular weights between 2,000 and 10,000 g/mol . abiosus.org These reactions are noted for their sustainable aspects, including the use of renewable starting materials and the absence of added solvents. abiosus.org

| Monomer(s) | Catalyst/Initiator | Reaction Conditions | Resulting Polymer/Product | Key Findings | Reference |

|---|---|---|---|---|---|

| This compound | Thermal (self-polycondensation) | Not specified | Palm Oleic Acid-Based Polyester (POABP) | Mn = 1963–5501 g/mol; Tg = -19°C; Td = 328°C. | rsc.org |

| Methyl 9,10-epoxystearate and Phthalic anhydride | (salen)Cr(III)Cl / n-Bu4NCl | 110°C, 20 h (in Toluene) | Polyester | Yield of 51%. | abiosus.org |

| Methyl 9,10-epoxystearate and various cyclic anhydrides (e.g., phthalic, succinic) | (salen)Cr(III)Cl / n-Bu4NCl | Solvent-free | Polyesters | Mn = 2000–10,000 g/mol; Low glass transition temperatures. | abiosus.org |

| Bis-(this compound) 1,2-ethanediyl ester (EEDE) | Photoinitiated cationic polymerization | Not specified | Crosslinked polymer films | Resulting films show higher hydrophobicity compared to commercial petroleum-based diepoxides. | researchgate.net |

| 1,18-cis-9,10-epoxy-octadecanedioic acid and diols | Immobilized Candida antarctica Lipase B (N435) | Bulk or in diphenyl ether | Epoxidized Polyesters | Mw = 25,000 to 57,000 g/mol; Low melting points (23-40°C). | nih.gov |

Intermediate for Chemical Synthesis

The reactivity of the epoxide ring makes this compound a valuable intermediate for producing other industrially significant chemicals.

Synthesis of Diols and Derivatives: The epoxide ring can be readily opened via hydrolysis to form the corresponding threo-9,10-dihydroxystearic acid (DHSA). sim2.bemdpi.com This diol is a key intermediate itself. sim2.bechemicalbook.com Ester derivatives of DHSA have been synthesized and characterized for their potential as biolubricant basestocks. researchgate.net The process involves the epoxidation of oleic acid to this compound, followed by the opening of the oxirane ring to yield the diol, and subsequent esterification. researchgate.net These ester derivatives exhibit desirable low-temperature properties, making them plausible bio-based industrial materials for biolubricants. researchgate.net

Oxidative Cleavage for Dicarboxylic Acids: this compound is an intermediate in the oxidative cleavage of oleic acid to produce shorter-chain mono- and dicarboxylic acids. sim2.bemdpi.com The process involves the conversion of oleic acid to this compound, which is then converted to 9,10-dihydroxystearic acid before being cleaved. sim2.bemdpi.com The primary products of this cleavage are pelargonic acid (a C9 monocarboxylic acid) and azelaic acid (a C9 dicarboxylic acid). These compounds are important building blocks for producing polymers (like polyamides), plasticizers, and lubricants. sim2.be

| Starting Material | Reaction | Intermediate | Final Product(s) | Industrial Application of Final Product | Reference |

|---|---|---|---|---|---|

| Oleic acid | Epoxidation | This compound | threo-9,10-Dihydroxystearic acid (DHSA) | Precursor for biolubricants and other esters. | sim2.bemdpi.comresearchgate.net |

| Oleic acid | Oxidative Cleavage | This compound, 9,10-Dihydroxystearic acid | Pelargonic acid, Azelaic acid | Monomers for polymers (polyamides), lubricants, plasticizers. | sim2.be |

| cis-9,10-Epoxystearic Acid | Reaction with Ammonia/Amines | Not applicable | Amino-hydroxy stearic acids | Not specified in detail, research application. | acs.org |

Industrial Additives

Derivatives of this compound, particularly its esters, are employed as functional additives in various industrial formulations.

Plasticizers and Stabilizers: Methyl 9,10-epoxystearate and butyl 9,10-epoxystearate function as bio-based plasticizers and stabilizers, primarily for polyvinyl chloride (PVC) and other cellulosic resins. made-in-china.comhaz-map.comlookchem.com These compounds improve the flexibility and durability of the final products. Epoxy Fatty Acid Methyl Esters (EFAME), including methyl 9,10-epoxystearate, are considered environmentally friendly alternatives to traditional phthalate (B1215562) plasticizers like DOP (dioctyl phthalate) and DBP (dibutyl phthalate). made-in-china.comalibaba.com

Surfactants and Emulsifiers: Methyl 9,10-epoxystearate also serves as an intermediate in the manufacture of surfactants and emulsifiers, where its structure contributes to the stability and performance of these formulations. lookchem.com

Biological Significance and Research Findings

Role in Plant Physiology

In plants, 9,10-Epoxystearic acid is a key intermediate in the biosynthesis of cutin, a major component of the plant cuticle that protects against environmental stresses. nih.govcapes.gov.brresearchgate.net Research has identified specific cytochrome P450 enzymes, such as CYP77A4 in Arabidopsis thaliana, that catalyze the epoxidation of oleic acid to form this compound. ebi.ac.uk Studies on Vicia sativa have also highlighted the role of CYP94A1 in its formation and subsequent metabolism. oup.comoup.com

Involvement in Mammalian Systems

In mammals, this compound is considered an endogenous metabolite. medchemexpress.com It has been detected in human leukocytes and urine. iarc.frnih.govnih.gov Research suggests it can influence cellular processes. For instance, studies using HepG2 cells, a human liver cell line, have shown that cis-9,10-Epoxystearic acid can induce lipid accumulation and affect lipid metabolism. researchgate.netresearchgate.netresearchgate.net It has also been identified as a pivotal metabolite connecting the metabolic networks of the gut and blood in patients with IgA nephropathy. amegroups.cn The hydrolysis of this compound by epoxide hydrolases has been studied in rat liver, revealing different stereochemical outcomes for soluble and membrane-bound enzymes. nih.govportlandpress.com

Function in Microbial Metabolism

The metabolism of this compound is also a subject of investigation in microorganisms. The fungus Pneumocystis carinii has been found to contain this rare fatty acid, which is not present in the lipids of its rat host, suggesting it may have taxonomic implications. asm.org Furthermore, the bacterium Mycobacterium tuberculosis can hydrolyze cis-9,10-epoxystearic acid into its corresponding diol, indicating a role for microbial epoxide hydrolases in its metabolism. frontiersin.orgfrontiersin.org Research on the mycobacterial epoxide hydrolase EphD has shown its involvement in the metabolism of mycolic acids, using cis-9,10-epoxystearic acid as a substrate to form a vicinal diol. nih.gov

Advanced Analytical Chemistry and Characterization Methods

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for isolating 9,10-epoxystearic acid from complex lipid mixtures, enabling its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/GC-tandem MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of this compound. Due to its relatively low volatility, this compound typically requires derivatization prior to GC analysis. A common derivatization strategy involves converting the carboxylic acid group to a more volatile ester, such as a methyl ester or a pentafluorobenzyl (PFB) ester. researchgate.netasm.org The oxirane ring of cis-9,10-epoxystearic acid is thermally stable enough for GC-MS analysis when derivatized. researchgate.net

GC-tandem MS (GC-MS/MS) offers enhanced selectivity and sensitivity for quantitative analysis. nih.gov A validated GC-tandem MS method has been developed for the accurate quantification of cis-9,10-epoxystearic acid in human plasma. researchgate.net This method involves the derivatization of the analyte to its PFB ester, followed by analysis using electron capture negative-ion chemical ionization (ECNICI). researchgate.netnih.gov This approach provides high sensitivity, allowing for the detection of low concentrations of the compound in biological samples. researchgate.net For instance, using a deuterated internal standard (cis-[9,10-2H2]-EODA), the concentration of cis-9,10-epoxystearic acid in the plasma of healthy humans was determined to be in the nanomolar range. researchgate.net

Table 1: GC-MS and GC-MS/MS Methods for this compound Analysis

| Analytical Method | Derivatization | Ionization Mode | Application | Reference |

|---|---|---|---|---|

| GC-MS | Methylation (Diazomethane) | Not specified | Identification in Pneumocystis carinii | asm.org |

| GC-MS | Pentafluorobenzyl (PFB) ester, then trimethylsilyl (B98337) (TMS) ether | Not specified | Structural elucidation from oleic acid oxidation | researchgate.netebi.ac.uk |

| GC-tandem MS | Pentafluorobenzyl (PFB) ester | ECNICI | Quantification in human plasma | researchgate.netebi.ac.ukmedchemexpress.combiocompare.commedchemexpress.com |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another essential technique for the analysis of this compound, often used for both purification and quantification. researchgate.netijper.org HPLC can be used to isolate this compound and its derivatives from complex mixtures prior to analysis by other methods like GC-MS. researchgate.netebi.ac.uk For example, pentafluorobenzyl esters of the compound have been isolated by HPLC before being converted to their trimethylsilyl ether derivatives for GC-MS analysis. researchgate.net

Chiral phase HPLC has been successfully employed to resolve the enantiomers of this compound. researchgate.netresearchgate.net This is particularly important for studying the stereospecificity of enzymatic reactions involved in its formation or metabolism. For instance, after incubation with microsomes, the remaining enantiomers of 9,10-[1-14C]epoxystearic acid were purified by TLC, methylated, and then resolved using chiral HPLC. researchgate.net In one study, the epoxide produced from oleic acid by Vicia sativa microsomes was found to be a mixture of (9R,10S) and (9S,10R) enantiomers in a 90:10 ratio, demonstrating the high enantioselectivity of the enzymatic process. researchgate.net

Thin-Layer Chromatography (TLC) in Assay Development

Thin-layer chromatography (TLC) serves as a valuable tool in the analysis of this compound, particularly for initial separation and purification. asm.org It has been used to isolate the methyl ester of cis-9,10-epoxystearic acid from lipid extracts of Pneumocystis carinii using silica (B1680970) gel plates with solvent systems like petroleum ether-diethyl ether. asm.org

TLC is also instrumental in assay development for studying the enzymatic metabolism of this compound. For example, the conversion of [14C]9,10-cis-epoxystearic acid to its corresponding diol by the epoxide hydrolase EphD was monitored by TLC. nih.gov In another application, TLC was used to separate this compound from its precursor, oleic acid, after incubation with plant microsomes, before the product was further analyzed by HPLC. researchgate.net Furthermore, TLC on silica gel impregnated with boric acid or arsenite has been used to resolve diastereomers to determine the absolute configuration of this compound. aocs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it a highly effective technique for the analysis of this compound without the need for derivatization. nih.gov This method has been used to identify and characterize this compound in various biological extracts, such as from the seaweed Kappaphycus striatus. ijper.org

In studies of oleic acid reactions, non-derivatized products, including cis- and trans-9,10-epoxystearic acid, were analyzed by LC-MS/MS with electrospray ionization in the negative-ion mode. nih.govresearchgate.net This approach allows for the direct analysis of the compound in complex matrices. The identity of the diol product resulting from the enzymatic conversion of this compound has also been confirmed by LC-MS/MS. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation and accurate quantification of this compound.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly in conjunction with chromatographic separation, is the primary technique for both the structural elucidation and quantification of this compound. researchgate.netasm.orgnih.gov

For structural confirmation, GC-MS analysis of derivatized this compound provides characteristic fragmentation patterns. The mass spectra of the methyl ester derivative have been used to identify the compound in biological samples. asm.org More detailed structural information can be obtained through tandem mass spectrometry (MS/MS). For instance, in GC-MS/MS analysis of the pentafluorobenzyl ester, the parent ion [M-PFB]⁻ at a mass-to-charge ratio (m/z) of 297 for cis-9,10-epoxystearic acid is subjected to collisionally-activated dissociation, yielding characteristic product ions that are monitored for specific detection. researchgate.net

For quantification, a mass spectrometric method using a tetradeuterated analog of cis-9,10-epoxystearic acid as an internal standard has been developed. nih.gov This isotope dilution mass spectrometry approach allows for highly accurate and precise measurements. Using this method, the amount of cis-9,10-epoxystearic acid in non-stimulated human leukocytes was quantified at 5.1 ± 2.2 micrograms per 10⁹ cells. nih.gov Similarly, a GC-tandem MS method using a deuterated internal standard established the concentration of cis-9,10-epoxystearic acid in human plasma to be approximately 47.6 ± 7.4 nM. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| cis-9,10-Epoxystearic acid |

| trans-9,10-Epoxystearic acid |

| Oleic acid |

| cis-[9,10-2H2]-EODA |

| threo-9,10-Dihydroxystearic acid |

| (9R,10S)-9,10-epoxystearic acid |

| (9S,10R)-9,10-epoxystearic acid |

| [14C]9,10-cis-epoxystearic acid |

Nuclear Magnetic Resonance (NMR) for Epoxide Content Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique utilized for the structural elucidation and quantification of chemical compounds, including the determination of epoxide content in molecules like this compound. In proton NMR (¹H NMR) analysis of cis-9,10-Epoxystearic acid, the protons attached to the carbons of the oxirane ring are characteristic. These protons typically appear as a multiplet in the spectral region around 2.90 ppm when deuterated chloroform (B151607) (CDCl₃) is used as the solvent. udl.cat The integration of this signal relative to other well-defined signals in the molecule, such as the terminal methyl protons (a triplet at approximately 0.88 ppm) or the α-methylene protons (a triplet around 2.34 ppm), allows for the quantification of the epoxide group. udl.cat

Quantitative Determination Methodologies

Accurate quantification of this compound, especially at low concentrations in complex biological samples, necessitates sophisticated analytical methodologies.

A cornerstone of precise quantification in mass spectrometry-based methods is the use of stable isotope-labeled internal standards. lcms.cz For this compound, tetradeuterated and dideuterated analogs have been synthesized and employed for this purpose. nih.govmedchemexpress.com These deuterated standards, such as cis-[9,10-²H₂]-EODA, are chemically identical to the analyte but have a different mass due to the presence of deuterium (B1214612) atoms. medchemexpress.com

When added to a sample at a known concentration before any sample preparation steps, the isotope-labeled internal standard experiences the same processing and potential loss as the endogenous analyte. lcms.cz In the final mass spectrometric analysis, the ratio of the signal intensity of the native analyte to that of the internal standard is measured. This ratio is then used to calculate the concentration of the analyte, effectively correcting for variations in sample recovery and instrument response. lcms.cz This approach significantly improves the accuracy and reproducibility of quantitative results, particularly when dealing with the matrix effects inherent in complex biological samples. lcms.cz For example, a gas chromatography-tandem mass spectrometry (GC-MS/MS) method used cis-[9,10-²H₂]-EODA to accurately determine the concentration of cis-9,10-Epoxystearic acid in human plasma. medchemexpress.com

The analysis of this compound in biological matrices like plasma, leukocytes, or tissues presents several challenges that require careful method optimization. nih.govmedchemexpress.comau.dk These matrices contain a multitude of other lipids, proteins, and small molecules that can interfere with the analysis, a phenomenon known as the matrix effect. lcms.cz

Optimization strategies typically involve several key steps:

Sample Preparation: The initial step is to extract the lipids from the biological sample. This often involves liquid-liquid extraction or solid-phase extraction (SPE). For instance, in the analysis of human plasma, samples may be acidified before extraction to ensure the fatty acid is in its protonated form. medchemexpress.com To minimize degradation, an antioxidant mixture is sometimes added to plasma samples before extraction. medrxiv.org

Derivatization: To improve chromatographic properties and detection sensitivity, especially for GC-based methods, this compound is often derivatized. A common derivatization agent is pentafluorobenzyl (PFB) bromide, which converts the carboxylic acid to a PFB ester. medchemexpress.comresearchgate.net This derivative is highly responsive in electron capture negative-ion chemical ionization mass spectrometry. researchgate.net

Chromatographic Separation: Both gas chromatography (GC) and liquid chromatography (LC) are used to separate this compound from other components in the extract before detection. marinelipids.caresearchgate.net In LC-MS/MS methods, reversed-phase columns are frequently used. dovepress.com The choice of mobile phase composition and gradient elution program is critical for achieving good separation and peak shape. dovepress.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. lcms.czresearchgate.net In a typical LC-MS/MS or GC-MS/MS experiment, a specific precursor ion of the derivatized or underivatized this compound is selected and fragmented, and one or more characteristic product ions are monitored for quantification (Selected Reaction Monitoring or Multiple Reaction Monitoring). medchemexpress.commedrxiv.org For the PFB ester of cis-9,10-Epoxystearic acid, the parent ion at m/z 297 is fragmented to produce a characteristic product ion at m/z 171. medchemexpress.com

A summary of optimized conditions for analyzing this compound in human plasma using GC-MS/MS is presented below.

| Parameter | Condition |

| Internal Standard | cis-[9,10-²H₂]-EODA |

| Sample Preparation | Acidification (pH 4.5), Solvent or Solid-Phase Extraction |

| Derivatization | Pentafluorobenzyl (PFB) ester |

| Separation | HPLC purification of PFB esters |

| Detection | GC-MS/MS with Selected Reaction Monitoring |

| Precursor Ion (Analyte) | m/z 297 |

| Product Ion (Analyte) | m/z 171 |

| Precursor Ion (IS) | m/z 299 |

| Product Ion (IS) | m/z 172 |

| Data sourced from Tsikas D, et al. (2004) medchemexpress.com |

Use of Isotope-Labeled Internal Standards (e.g., Deuterated Compounds)

Stability and Reactivity Considerations in Analytical Research

The chemical nature of this compound requires careful consideration of its stability and reactivity during analytical procedures to ensure accurate results. The epoxide ring, a three-membered cyclic ether, is strained and thus susceptible to ring-opening reactions. scbt.com

This reactivity can be a source of analytical error. For example, the epoxide can be hydrolyzed to the corresponding diol, 9,10-dihydroxystearic acid, especially under acidic or basic conditions or in the presence of certain enzymes. researchgate.netebi.ac.uk Therefore, sample handling and storage conditions must be controlled to prevent degradation. Storing samples at low temperatures, such as -20°C or -80°C, and under an inert atmosphere can help maintain the integrity of the compound. medrxiv.orgcaymanchem.com It is also recommended to avoid storing aqueous solutions for extended periods. caymanchem.com

Contamination from laboratory materials is another potential issue. cis-9,10-Epoxystearic acid has been identified as a contaminant in laboratory plasticware, which can artificially inflate the measured endogenous levels in biological samples. medchemexpress.com

The reactivity of the epoxide group can also be exploited for analytical purposes. The ring-opening reaction with nucleophiles is a key aspect of its chemical characterization and is relevant in understanding its interactions within biological systems, such as its potential to bind to proteins. scbt.comacs.org However, during analysis, these reactions are generally undesirable as they lead to a loss of the target analyte. Therefore, analytical methods must be developed to be mild enough to preserve the epoxide structure from extraction to detection.

Mechanistic Enzymology and Stereochemical Aspects of Epoxide Biotransformations

Stereoisomerism and Enantiomeric Purity in Biological Contexts

9,10-Epoxystearic acid possesses two chiral centers at carbons 9 and 10, giving rise to stereoisomeric forms. The relative orientation of the hydroxyl groups determines whether the resulting diol is of the erythro or threo configuration. The erythro form corresponds to (9R,10R) or (9S,10S) configurations, while the threo form represents (9R,10S) or (9S,10R) arrangements. In biological systems, the enantiomeric purity of this compound and its diol metabolites is of significant interest as it often reflects the stereospecificity of the enzymes involved in their synthesis and degradation. For instance, the epoxidation of oleic acid by certain plant-derived peroxygenases can preferentially produce the cis-9(R),10(S)-epoxystearic acid enantiomer. researchgate.netuliege.be The subsequent hydrolysis of this epoxide by specific epoxide hydrolases can also proceed with high enantioselectivity, leading to the formation of a single chiral diol product. nih.gov This highlights the importance of stereochemistry in dictating the biological activity and metabolic fate of this compound. The ability to separate and identify these stereoisomers is crucial for understanding their distinct biological roles. Chiral phase high-performance liquid chromatography (HPLC) is a key analytical technique used to resolve and quantify the enantiomers of this compound. researchgate.netnih.gov

Enantioselectivity and Regioselectivity of Biosynthetic Enzymes (e.g., P450s, Peroxygenases)

The biosynthesis of this compound from oleic acid is catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and peroxygenases, which often exhibit remarkable enantioselectivity and regioselectivity.

Cytochrome P450s (P450s): Certain P450 enzymes are capable of epoxidizing oleic acid to this compound. For example, CYP184A1 from Streptomyces avermitilis has been shown to catalyze this epoxidation reaction. researchgate.net The enantioselectivity of these enzymes can be quite pronounced. For instance, the human orphan cytochrome P450 2W1 demonstrates enantioselectivity in the epoxidation of oleic acid, producing a mixture of (9S,10R)- and (9R,10S)-epoxystearic acids in a 1:10 ratio. nih.gov Similarly, CYP94A5 from Nicotiana tabacum exhibits enantioselectivity, with a preference that results in a 40/60 chirality of the residual epoxide in favor of the 9R,10S enantiomer after incubation with a racemic mixture. nih.gov The active site geometry of these P450s plays a critical role in determining the stereochemical outcome of the epoxidation.

Peroxygenases: Plant-based peroxygenases are another class of enzymes that catalyze the epoxidation of unsaturated fatty acids. A peroxygenase from soybean has been shown to catalyze the epoxidation of oleic acid, preferentially forming cis-9R,10S-epoxystearic acid. researchgate.net Another example is a caleosin-type peroxygenase from Arabidopsis, PXG4, which exclusively forms the (R),(S)-epoxide enantiomers. uliege.be This high degree of stereospecificity is a key feature of these enzymes and is crucial for producing biologically active signaling molecules.

Stereochemical Specificity of Epoxide Hydrolases

Epoxide hydrolases (EHs) are critical enzymes in the metabolism of this compound, catalyzing its hydrolysis to the corresponding 9,10-dihydroxystearic acid. The stereochemical specificity of these enzymes varies significantly between different organisms and even between different enzyme isoforms within the same organism.

Plant vs. Mammalian Epoxide Hydrolase Differences

Significant differences exist in the enantioselectivity and stereoselectivity of plant and mammalian epoxide hydrolases when acting on this compound. nih.govnih.gov